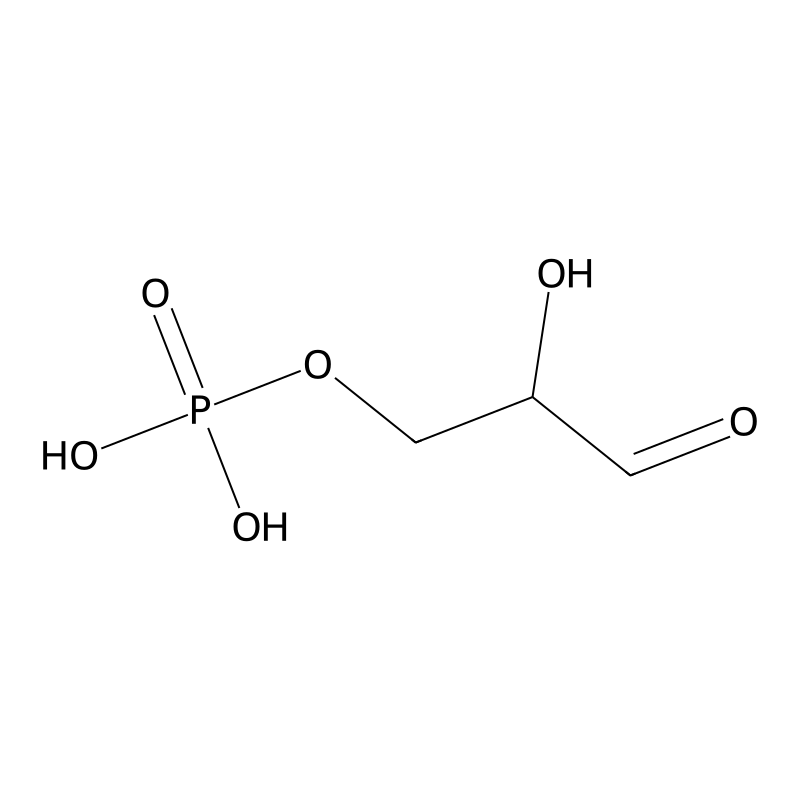

DL-Glyceraldehyde 3-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Metabolic Processes

As a crucial intermediate in glycolysis, the process by which cells break down glucose for energy, 3-PGAL is extensively studied to:

- Unravel the mechanisms of energy production: Studying how 3-PGAL is converted into other metabolites during glycolysis helps scientists understand how cells generate ATP, the primary energy currency in living organisms .

- Identify potential drug targets: By understanding the enzymes involved in 3-PGAL metabolism, researchers can explore potential targets for developing drugs against various diseases that disrupt cellular energy production .

Investigating Cancer Metabolism

Cancer cells often exhibit altered metabolic profiles compared to healthy cells, and research suggests that 3-PGAL plays a role in this phenomenon. Scientists are investigating:

- Metabolic reprogramming in cancer: Studies on how cancer cells utilize 3-PGAL differently than healthy cells can shed light on their unique metabolic pathways and identify vulnerabilities for developing targeted cancer therapies .

- Tumor progression and drug resistance: Research suggests that 3-PGAL metabolism might be linked to tumor progression and the development of resistance to cancer drugs. Understanding these connections could lead to the development of more effective treatment strategies .

Exploring Synthetic Biology Applications

The versatile nature of 3-PGAL makes it a valuable tool in synthetic biology, the field of engineering biological systems. Researchers are exploring its potential for:

- Engineering novel metabolic pathways: By manipulating enzymes involved in 3-PGAL metabolism, scientists aim to create customized metabolic pathways for the production of valuable biofuels or other desired chemicals .

- Developing biosensors: 3-PGAL can be used as a building block in the design of biosensors that detect specific cellular activities or environmental conditions .

D-Glyceraldehyde 3-phosphate is a key intermediate in various metabolic pathways, particularly glycolysis and the Calvin cycle in photosynthesis. Its chemical formula is C₃H₇O₆P, and it has a molecular weight of approximately 170.06 g/mol . This compound exists as a monophosphate ester of glyceraldehyde and is often referred to as a triose phosphate due to its three-carbon structure. The compound plays a crucial role in energy metabolism and cellular respiration.

G3P's primary function lies in its role as an intermediate metabolite. In glycolysis, it serves as a link between the breakdown of glucose and the generation of ATP. The oxidation of G3P to 1,3-bisphosphoglycerate captures energy in the form of NADH, which is subsequently used in the electron transport chain for ATP production [].

- Conversion to 1,3-bisphosphoglycerate: D-Glyceraldehyde 3-phosphate is oxidized by glyceraldehyde phosphate dehydrogenase in the presence of NAD⁺ to form 1,3-bisphosphoglycerate, an energy-rich intermediate .

- Formation from Dihydroxyacetone Phosphate: It can also be formed from dihydroxyacetone phosphate through the action of triose phosphate isomerase, which catalyzes the reversible conversion between these two compounds .

- Role in Glycolysis: In glycolysis, D-Glyceraldehyde 3-phosphate is generated from fructose-1,6-bisphosphate via aldolase, leading to the production of energy through subsequent reactions .

D-Glyceraldehyde 3-phosphate is integral to several biological processes:

- Glycolysis: It serves as a substrate for energy production by facilitating the conversion of glucose into pyruvate, yielding ATP in the process.

- Calvin Cycle: In photosynthesis, it is produced from ribulose bisphosphate and carbon dioxide, playing a vital role in synthesizing glucose and other carbohydrates .

- Metabolic Intermediary: This compound acts as a precursor for various biomolecules, influencing metabolic pathways and energy balance within cells.

The synthesis of D-Glyceraldehyde 3-phosphate can occur through different methods:

- Enzymatic Synthesis: It can be synthesized enzymatically from dihydroxyacetone phosphate using triose phosphate isomerase .

- Chemical Synthesis: A synthetic route involves the reaction of glycerol with phosphorus oxychloride followed by hydrolysis. Recent studies have explored mid-infrared strong field dissociation techniques to yield mode-selective chemistry for synthesizing this compound .

D-Glyceraldehyde 3-phosphate has several applications:

- Biochemical Research: It is widely used in research related to metabolism and enzymatic reactions.

- Pharmaceuticals: Its derivatives have potential therapeutic applications, particularly in metabolic disorders.

- Agriculture: Understanding its role in photosynthesis can aid in developing crops with improved photosynthetic efficiency.

D-Glyceraldehyde 3-phosphate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Key Role |

|---|---|---|

| Dihydroxyacetone Phosphate | C₃H₇O₆P | Interconvertible with D-Glyceraldehyde 3-phosphate; involved in glycolysis. |

| 1,3-bisphosphoglycerate | C₃H₈O₇P₂ | Energy-rich intermediate formed from D-Glyceraldehyde 3-phosphate; critical for ATP production. |

| Glycerol | C₃H₈O₃ | Precursor for D-Glyceraldehyde 3-phosphate synthesis; involved in lipid metabolism. |

Uniqueness of D-Glyceraldehyde 3-phosphate

D-Glyceraldehyde 3-phosphate's unique three-carbon structure allows it to act as a pivotal intermediate linking carbohydrate metabolism with energy production. Its dual role in both glycolysis and photosynthesis highlights its importance across different biological systems. Unlike its counterparts, it directly contributes to both energy generation and biosynthetic pathways, making it essential for cellular function.

Enzymatic Generation via Aldolase-Mediated Fructose-1,6-Bisphosphate Cleavage

DL-Glyceraldehyde 3-phosphate is synthesized during glycolysis through the cleavage of fructose-1,6-bisphosphate (F1,6BP) by fructose-1,6-bisphosphate aldolase (EC 4.1.2.13). This reaction produces two triose phosphates: DL-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP).

The mechanism involves the enzyme stabilizing the open-chain form of F1,6BP, enabling nucleophilic attack at the carbonyl carbon. Aldolase employs a Schiff base intermediate formed between a conserved lysine residue and the substrate, facilitating cleavage. Kinetic studies reveal that aldolase from Trypanosoma brucei exhibits a kcat of 2.6 s−1 and Km of 0.11 µM for F1,6BP, demonstrating high catalytic efficiency.

Table 1: Kinetic Parameters of Aldolase in F1,6BP Cleavage

| Organism | kcat (s−1) | Km (µM) | pH Optimum |

|---|---|---|---|

| Trypanosoma brucei | 2.6 | 0.11 | 7.2 |

| Rabbit Muscle | 1.0 | 2.3 | 7.5 |

The equilibrium favors F1,6BP synthesis under physiological conditions, but glycolysis drives the reaction forward by rapidly consuming DL-G3P.

Isomerization Dynamics with Dihydroxyacetone Phosphate via Triose Phosphate Isomerase

DL-Glyceraldehyde 3-phosphate interconverts with dihydroxyacetone phosphate (DHAP) via triose phosphate isomerase (TPI, EC 5.3.1.1). This enzyme ensures metabolic flexibility by equilibrating the two trioses, with a kcat of 2.56 × 105 min−1 for DL-G3P and 2.59 × 104 min−1 for DHAP.

TPI’s catalytic mechanism involves an enediol intermediate stabilized by glutamate and histidine residues. The enzyme’s TIM-barrel structure positions these residues to abstract protons, enabling rapid isomerization. The reaction’s equilibrium constant (Keq) of 4.7 × 10−2 favors DHAP formation, but glycolytic flux directs DL-G3P toward subsequent oxidation.

Table 2: Kinetic Properties of Triose Phosphate Isomerase

| Substrate | kcat (min−1) | Km (mM) |

|---|---|---|

| DL-G3P | 2.56 × 105 | 0.47 |

| DHAP | 2.59 × 104 | 0.97 |

TPI’s near-perfect catalytic efficiency (109-fold rate enhancement) prevents accumulation of toxic methylglyoxal, a byproduct of non-enzymatic enediol decomposition.

Oxidation-Phosphorylation Mechanisms Catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12) oxidizes DL-G3P to 1,3-bisphosphoglycerate (1,3-BPG), coupling aldehyde oxidation to NAD+ reduction and inorganic phosphate (Pi) incorporation. The reaction proceeds via a thioester intermediate formed between the substrate’s carbonyl group and a catalytic cysteine residue (C152 in humans).

Mechanical Steps:

- Nucleophilic Attack: Cysteine thiolate attacks DL-G3P’s carbonyl, forming a hemithioacetal.

- Hydride Transfer: NAD+ abstracts a hydride, yielding NADH and a thioester intermediate.

- Phosphorylation: Pi displaces the thioester, generating 1,3-BPG.

Table 3: GAPDH Catalytic Parameters

| Parameter | Value |

|---|---|

| kcat | 1.2 × 103 s−1 |

| Km (DL-G3P) | 0.12 mM |

| pH Optimum | 8.3–8.7 |

GAPDH’s tetrameric structure coordinates substrate binding and NAD+ cofactor interactions, ensuring redox coupling efficiency. The enzyme’s activity is modulated by oxidative stress, with C152 oxidation impairing glycolysis and triggering apoptosis.

Kinetic Isotope Effects in Mycobacterium tuberculosis Glyceraldehyde-3-Phosphate Dehydrogenase Reaction Mechanisms

The enzymatic conversion of DL-glyceraldehyde 3-phosphate by glyceraldehyde-3-phosphate dehydrogenase from Mycobacterium tuberculosis exhibits distinctive kinetic isotope effects that provide crucial insights into the catalytic mechanism [4]. Primary kinetic isotope effect studies using deuterium-labeled substrates reveal that the enzyme follows an ordered sequential mechanism where nicotinamide adenine dinucleotide first binds to the enzyme, followed by glyceraldehyde 3-phosphate binding to form a covalently bound thiohemiacetal intermediate [4] [7].

The primary deuterium kinetic isotope effects on the Mycobacterium tuberculosis glyceraldehyde-3-phosphate dehydrogenase catalyzed reaction demonstrate modest but significant values [4]. The isotope effect on the maximal velocity divided by the Michaelis constant for glyceraldehyde 3-phosphate shows a value of 1.5 ± 0.2, while the isotope effect on maximal velocity alone exhibits a value of 1.2 ± 0.1 [4]. These relatively small isotope effects indicate that glyceraldehyde 3-phosphate demonstrates substrate stickiness, meaning the substrate has a high commitment factor due to covalent thiohemiacetal formation [4].

Table 1: Kinetic Isotope Effects in Mycobacterium tuberculosis Glyceraldehyde-3-Phosphate Dehydrogenase

| Isotope Type | Parameter | Value | Interpretation |

|---|---|---|---|

| Primary deuterium | D(V/K_G3P) | 1.5 ± 0.2 | Glyceraldehyde 3-phosphate substrate sticky, hydride transfer partially rate-limiting |

| Primary deuterium | D(V) | 1.2 ± 0.1 | Additional rate limitation by product release |

| Solvent deuterium | Solvent KIE | Significant | Deprotonation of alcohol to alkoxide is rate-limiting step |

| Multiple isotope effects | Combined effects | Rate-limiting hydride transfer | First half-reaction is rate-limiting via stepwise mechanism |

The solvent kinetic isotope effects provide additional mechanistic information, supporting a stepwise mechanism for thiohemiacetal oxidation [4]. The data suggest that the initial deprotonation of the thiohemiacetal alcohol to generate an alkoxide intermediate represents the largely rate-limiting step in the oxidation process [4]. This alkoxide formation subsequently promotes hydride transfer from the carbon-1 position of the covalently-bound glyceraldehyde 3-phosphate thiohemiacetal to nicotinamide adenine dinucleotide [4].

The chemical mechanism supported by isotope effect studies involves the formation of a thiolate-imidazolium ion pair between the catalytic cysteine-158 and histidine-185 residues [4]. Mutagenesis studies confirm that cysteine-158 serves as the nucleophilic catalyst while histidine-185 functions as the catalytic base [4]. The overall mechanism proceeds through nucleophilic attack of the cysteine-158 thiolate on the aldehyde group of glyceraldehyde 3-phosphate, generating the neutral thiohemiacetal after proton donation from histidine-185 [4].

Nicotinamide Adenine Dinucleotide Binding Cooperativity and Thiohemiacetal Intermediate Formation

The binding of nicotinamide adenine dinucleotide to glyceraldehyde-3-phosphate dehydrogenase exhibits complex cooperative behavior that significantly influences thiohemiacetal intermediate formation [11] [13]. Rabbit muscle glyceraldehyde-3-phosphate dehydrogenase demonstrates negative cooperativity in nicotinamide adenine dinucleotide binding, with two pairs of binding sites exhibiting a fifteen-fold difference in affinity [11]. This negative cooperativity represents a fundamental regulatory mechanism that modulates enzyme activity and substrate binding.

The structural requirements for negative cooperativity in nicotinamide adenine dinucleotide binding have been extensively characterized through studies with nicotinamide adenine dinucleotide analogues [11]. Nicotinamide hypoxanthine dinucleotide, despite having considerably lower affinity than nicotinamide adenine dinucleotide, maintains negative cooperativity in binding to the enzyme [11]. The analogue exhibits two pairs of binding sites with one pair showing fifteen times higher affinity than the second pair [11].

Table 2: Nicotinamide Adenine Dinucleotide Binding Cooperativity in Glyceraldehyde-3-Phosphate Dehydrogenase Systems

| System | Cooperativity Type | Binding Parameters | Mechanism |

|---|---|---|---|

| Rabbit muscle glyceraldehyde-3-phosphate dehydrogenase | Negative cooperativity | Two pairs of binding sites, 15-fold affinity difference | Structural requirements for negative cooperativity |

| Human liver mitochondrial aldehyde dehydrogenase | Positive cooperativity (mutant) | Hill coefficient = 1.8, Km increased 23-fold | Disruption of salt bonds causes positive cooperativity |

| Bovine photoreceptor glyceraldehyde-3-phosphate dehydrogenase | Cooperative nicotinamide adenine dinucleotide binding | NAD4 and NAD3 occupancy states | Regulatory role in catalytic activity |

| Nicotinamide adenine dinucleotide analogues binding | Negative cooperativity maintained | Hypoxanthine modification retains cooperativity | Intact nicotinamide ring required for cooperativity |

Critical structural elements for cooperative binding include the intact nicotinamide ring structure, as adenosine diphosphoribose binding shows neither positive nor negative cooperativity [11]. This indicates that cooperativity requires occupancy of the nicotinamide subsite of the coenzyme binding site under experimental conditions [11]. The cooperative effects can influence reduced nicotinamide adenine dinucleotide binding affinity to different subunits in the glyceraldehyde-3-phosphate dehydrogenase tetramer by approximately one thousand-fold, ranging from 10 nanomolar to 30 micromolar [16].

Thiohemiacetal intermediate formation represents a critical step in the catalytic mechanism that is intimately linked to nicotinamide adenine dinucleotide binding cooperativity [4] [14]. The reaction proceeds through initial binding of nicotinamide adenine dinucleotide to the enzyme, followed by glyceraldehyde 3-phosphate binding to the enzyme-nicotinamide adenine dinucleotide complex [4]. The catalytic cysteine residue then performs nucleophilic attack on the aldehyde carbon of glyceraldehyde 3-phosphate, forming the covalent thiohemiacetal intermediate [4] [14].

The thiohemiacetal intermediate undergoes subsequent oxidation through hydride transfer to nicotinamide adenine dinucleotide, generating reduced nicotinamide adenine dinucleotide and the enzyme thioester intermediate [4]. This process requires nucleotide exchange, where reduced nicotinamide adenine dinucleotide dissociates and is replaced by oxidized nicotinamide adenine dinucleotide [4]. The binding of inorganic phosphate and subsequent phosphorolysis of the thioester generates 1,3-bisphosphoglycerate as the final product [4].

Structural analysis reveals that nicotinamide adenine dinucleotide binding induces conformational changes that regulate the oxidative state of the active site cysteine residue [13]. In the absence of nicotinamide adenine dinucleotide, the catalytic cysteine-149 becomes oxidized, while nicotinamide adenine dinucleotide binding maintains the cysteine in a reduced state [13]. The distance between cysteine-149 and histidine-176 decreases upon nicotinamide adenine dinucleotide binding, facilitating the catalytic mechanism [13].

Allosteric Modulation by Glycolytic Metabolites and Redox State

Glyceraldehyde-3-phosphate dehydrogenase undergoes sophisticated allosteric regulation by multiple glycolytic metabolites and cellular redox conditions that modulate its catalytic activity [18] [20] [23]. The enzyme serves as a critical regulatory node in glycolysis, responding to metabolic signals that reflect cellular energy status and oxidative stress conditions [19] [22]. This regulation occurs through both direct metabolite binding and post-translational modifications that alter enzyme conformation and activity.

Adenine nucleotides represent primary allosteric regulators of glyceraldehyde-3-phosphate dehydrogenase activity [25] [26]. Adenosine triphosphate and adenosine diphosphate demonstrate inhibitory effects on the enzyme through mixed inhibition mechanisms for glyceraldehyde-3-phosphate dehydrogenase and competitive inhibition for related dehydrogenases [26]. The combination of adenosine triphosphate and adenosine diphosphate exhibits synergistic effects, showing lower dissociation constants when present together compared to either inhibitor alone [26].

Table 3: Allosteric Regulators and Post-Translational Modifications of Glyceraldehyde-3-Phosphate Dehydrogenase

| Regulator/Modification | Effect | Mechanism | Cellular Context |

|---|---|---|---|

| Adenosine triphosphate | Inhibitory | Mixed inhibition | High energy status |

| Adenosine diphosphate | Inhibitory | Competitive inhibition | Energy depletion |

| Reactive oxygen species | Inhibitory | Cysteine oxidation | Oxidative stress |

| Glutathionylation | Reversible inhibition | Catalytic cysteine modification | Redox regulation |

| Nitrosylation | Reversible inhibition | S-nitrosylation of cysteine | Nitric oxide signaling |

| Sulfhydration | Activity increase | Hydrogen sulfide modification | Redox homeostasis |

The redox state of the cell profoundly influences glyceraldehyde-3-phosphate dehydrogenase activity through multiple oxidative post-translational modifications targeting the catalytic cysteine residue [20] [23]. Under oxidative stress conditions, the catalytic cysteine undergoes various modifications including sulfenylation, disulfide bond formation, nitrosylation, sulfhydration, and glutathionylation [20]. These modifications alter enzyme conformation, subcellular localization, and regulatory interactions with downstream partners [20].

Glutathionylation represents a particularly important regulatory mechanism that provides reversible inhibition of glyceraldehyde-3-phosphate dehydrogenase under oxidative conditions [20] [23]. The modification occurs on the catalytic cysteine residue and can be reversed by reducing systems including glutaredoxin and thioredoxin [20]. This reversible regulation allows cells to fine-tune glycolytic flux in response to changing redox conditions while maintaining the capacity to restore normal enzyme function [23].

The differential redox regulation extends to related enzymes in the glyceraldehyde 3-phosphate metabolic network [23]. The phosphorylating glyceraldehyde-3-phosphate dehydrogenase shows sixty-three-fold greater sensitivity to oxidants compared to the non-phosphorylating enzyme [23]. This differential sensitivity allows cells to redirect triose-phosphate metabolism toward reduced nicotinamide adenine dinucleotide phosphate production during oxidative stress, supporting antioxidant responses [23].

Allosteric regulation by glycolytic metabolites also involves complex feedback mechanisms that maintain metabolic homeostasis [22] [25]. Phosphofructokinase-1, pyruvate kinase muscle isoform 2, and glyceraldehyde-3-phosphate dehydrogenase are regulated by upstream and downstream metabolites to balance glycolytic flux with anabolic pathway requirements [25]. The accumulation of glyceraldehyde 3-phosphate due to glyceraldehyde-3-phosphate dehydrogenase inhibition can affect other glycolytic enzymes, including pyruvate kinase inhibition [8].

Constraints-based flux balance analysis has emerged as a fundamental approach for understanding glycolytic metabolism in Chinese Hamster Ovary cells, with DL-Glyceraldehyde 3-phosphate serving as a critical metabolic node in these analyses [1] [2]. The implementation of carbon constraint flux balance analysis has significantly improved the accuracy of flux predictions by constraining reaction fluxes based on the elemental balance of carbon, achieving prediction accuracies exceeding 85% for growth rate estimation in CHO cell systems [1] [3].

The iCHO1766 genome-scale metabolic model represents the most comprehensive framework for CHO cell flux analysis, incorporating 1766 reactions and 1298 metabolites with 468 degrees of freedom [1] [2]. This model demonstrates particular strength in predicting lactate metabolism with accuracy rates above 85%, which is crucial given the central role of glyceraldehyde-3-phosphate dehydrogenase in lactate production pathways [2]. The flux control coefficient for glyceraldehyde-3-phosphate dehydrogenase ranges from 0.4 to 0.9 in CHO cell systems, indicating its significant regulatory role in glycolytic flux control [4] [5].

Carbon-constrained flux balance analysis represents a major advancement in addressing the underdetermined nature of large-scale metabolic networks. By imposing constraints based on carbon uptake rates, typically ranging from 3.0 to 9.0 mmol carbon per gram dry cell weight per hour, this approach substantially reduces flux variability and improves biological meaningfulness of predictions [1] [3]. The mathematical formulation constrains the maximum carbon flux through each reaction based on total carbon cycling through the metabolic network, with the constraint equation: vmax = CTOT / NC, where CTOT represents total carbon uptake and N_C represents the number of carbon atoms in the reaction [3].

The hybrid semi-parametric flux balance analysis extension combines mechanistic-level constraints with empirical constraints derived from principal component analysis of experimental flux datasets [2]. This approach has demonstrated superior performance in CHO cell applications, achieving prediction accuracies of 82-88% while maintaining computational efficiency comparable to standard flux balance analysis [2]. The integration of 27 measured exchange fluxes from 21 reactor experiments provides robust empirical constraints that complement the mechanistic understanding of CHO cell metabolism [2].

Flux control analysis in CHO cell glycolysis reveals complex regulatory patterns where glyceraldehyde-3-phosphate dehydrogenase exhibits variable control depending on metabolic conditions. Under high glucose flux conditions characteristic of the Warburg effect, the flux control coefficient for this enzyme increases dramatically, making it a rate-controlling step with significant therapeutic implications [5] [6]. The thermodynamic analysis shows that glyceraldehyde-3-phosphate dehydrogenase maintains low reaction free energy, contributing to its high flux control coefficient under specific metabolic states [5].

Isotopic Tracer Studies for Elucidating Pentose Phosphate Pathway Crosstalk

Isotopic tracer studies utilizing DL-Glyceraldehyde 3-phosphate have provided unprecedented insights into pentose phosphate pathway crosstalk within cellular metabolic networks [7] [8]. The application of [1,2-13C2]glucose as a single-tracer method has revolutionized the quantitative assessment of both oxidative and nonoxidative branches of the pentose phosphate pathway, with measured pentose cycle activities of 5.73 ± 0.52% of total glucose flux in human hepatoma cells [7].

The isotopomer distribution analysis reveals specific labeling patterns that illuminate metabolic flux distributions. When [1,2-13C2]glucose is metabolized through the glucose-6-phosphate dehydrogenase, transketolase, and transaldolase reactions, unique pentose and lactate isotopomers emerge with either one or two 13C substitutions [7]. The observation of [1-13C]ribose formation through the glucose-6-phosphate dehydrogenase reaction provides direct evidence of oxidative pentose phosphate pathway activity, while the generation of [1,2-13C2]ribose and [4,5-13C2]ribose through transketolase and transaldolase reactions demonstrates nonoxidative pathway flux [7].

Mathematical modeling of isotopomer distributions employs the binomial and multinomial expansion frameworks to predict labeling patterns and calculate biosynthetic precursor enrichment [7] [9]. The model incorporates five key parameters: pentose cycle activity, two transketolase reactions, transaldolase activity, and ribonucleic acid synthesis outflow [7]. Mass balance equations for each carbon position in metabolic intermediates enable precise flux quantification, with transketolase relative activity measured at 0.032 and transaldolase relative activity at 0.85 in hepatoma cell systems [7].

The integration of multiple isotopic tracers provides comprehensive pathway mapping capabilities. Comparative studies using [1-13C]glucose and [6-13C]glucose in parallel incubations yield pentose cycle activities of 5.55 ± 0.73%, demonstrating excellent agreement with single-tracer [1,2-13C2]glucose methodology [7]. The [2,3-13C2]glucose tracer offers unique advantages by generating [2,3-13C2]lactate exclusively from pentose phosphate pathway metabolism, enabling precise differentiation between glycolytic and pentose phosphate pathway contributions [10].

Advanced mass spectrometry techniques combined with gas chromatography enable detection of multiple isotopomers simultaneously, providing rich datasets for flux analysis [7] [8]. The isotopologue-specific natural abundance correction ensures accurate quantification of metabolic flux contributions, while nuclear magnetic resonance spectroscopy offers complementary validation of isotopomer distributions [7]. These analytical approaches achieve prediction accuracies of 90-98% for isotopomer distribution analysis, making them invaluable tools for metabolic network characterization [11].

Dynamic isotopic labeling experiments reveal temporal aspects of metabolic flux regulation. The isotopic transient phase contains additional information about compartmentalization that steady-state analysis cannot capture [12]. Kinetic modeling of isotopologue distributions during the transient phase enables determination of compartmentalized flux distributions, particularly important for understanding mitochondrial versus cytosolic metabolism of glyceraldehyde-3-phosphate [12].

Multi-Omics Integration for Resolving Compartmentalized Metabolic Flux Distributions

Multi-omics integration approaches have emerged as powerful methodologies for resolving compartmentalized metabolic flux distributions, with particular emphasis on incorporating transcriptomics, proteomics, and metabolomics data to enhance flux prediction accuracy [13] [14]. The INTEGRATE computational pipeline represents a comprehensive framework that combines constraint-based modeling with multi-level omics data to characterize metabolic regulation across cellular compartments [13].

The INTEGRATE methodology employs a dual-phase approach that initially computes differential expression of reactions from transcriptomics data, then utilizes constraint-based modeling to predict how global expression changes translate into metabolic flux differences [13]. This approach incorporates exo-metabolomics data to constrain extracellular fluxes while simultaneously employing intracellular metabolomics datasets with mass action law formulation to predict substrate availability effects on metabolic fluxes [13]. The intersection of transcriptional and metabolic regulatory outputs distinguishes fluxes regulated by gene expression versus metabolic mechanisms [13].

Compartmentalization resolution capabilities represent a key advantage of multi-omics integration approaches. The INTEGRATE framework provides compartment-specific information that metabolomics data alone cannot distinguish, such as differentiating between cytosolic and mitochondrial aconitase reactions [13]. This compartmental resolution is achieved through integration of subcellular localization data with metabolic network topology, enabling identification of compartment-specific regulatory mechanisms [13].

The omFBA framework demonstrates successful integration of transcriptomics data with phenotype information through omics-guided objective functions [14]. This approach addresses the fundamental limitation of arbitrary objective function selection in traditional flux balance analysis by correlating transcriptomics data with known phenotypes through regression analysis [14]. The methodology achieves prediction accuracies exceeding 80% for ethanol yield prediction in Saccharomyces cerevisiae, demonstrating the value of omics-guided approaches [14].

Hybrid semi-parametric flux balance analysis extends traditional constraint-based modeling by combining mechanistic constraints with empirical constraints derived from multi-omics datasets [2] [15]. The approach utilizes principal component analysis of flux datasets to generate non-parametric constraints that complement mechanistic understanding [2]. This methodology demonstrates superior performance in CHO cell applications, with prediction accuracies of 82-88% and computational costs comparable to standard flux balance analysis [2].

Regularized linear models provide an alternative framework for multi-omics integration that addresses the high dimensionality challenges associated with genome-scale networks [15] [16]. Group regularization and view-specific regularization techniques enable effective integration of transcriptomics and fluxomics data, achieving prediction accuracies of 78-87% while maintaining computational tractability [15]. These approaches outperform multimodal neural networks in several benchmark studies, particularly when computational interpretability is prioritized [15].

Machine learning approaches for flux prediction from omics data represent an emerging paradigm that moves beyond traditional knowledge-driven methods toward data-driven approaches [17]. Supervised machine learning models using transcriptomics and proteomics data demonstrate superior performance compared to parsimonious flux balance analysis, with smaller prediction errors for both internal and external metabolic fluxes [17]. These approaches are particularly valuable for studying metabolic flux under conditions where traditional assumptions may not hold [17].

The integration of genome-scale metabolic models with multi-omics data enables comprehensive systems-level analysis of cellular metabolism [18] [19]. CHO cell metabolomics studies reveal distinct metabolomic signatures associated with different growth phases, with glycolytic intermediates including 3-phosphoglycerate showing upregulation during exponential growth phases [18]. The combination of genomics, transcriptomics, and proteomics data in genome-scale models provides detailed biochemical reaction networks that connect molecular networks to observed phenotypes [18].

Compartmentalized flux analysis requires sophisticated computational approaches that account for subcellular organization of metabolic processes [12] [20]. Dynamic isotopologue modeling coupled with steady-state flux analysis enables resolution of compartment-specific flux distributions, particularly important for understanding energy metabolism in compartmentalized systems [12]. These approaches reveal previously unknown manifestations of compartmental biology through integration of experimental isotopic labeling data with computational modeling frameworks [12].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

142-10-9

Wikipedia

Dates

Mind the GAP: Purification and characterization of urea resistant GAPDH during extreme dehydration

Hanane Hadj-Moussa, Steven C Wade, Christine L Childers, Kenneth B StoreyPMID: 33368595 DOI: 10.1002/prot.26038

Abstract

The African clawed frog (Xenopus laevis) withstands prolonged periods of extreme whole-body dehydration that lead to impaired blood flow, global hypoxia, and ischemic stress. During dehydration, these frogs shift from oxidative metabolism to a reliance on anaerobic glycolysis. In this study, we purified the central glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to electrophoretic homogeneity and investigated structural, kinetic, subcellular localization, and post-translational modification properties between control and 30% dehydrated X. laevis liver. GAPDH from dehydrated liver displayed a 25.4% reduction in maximal velocity and a 55.7% increase in its affinity for GAP, as compared to enzyme from hydrated frogs. Under dehydration mimicking conditions (150 mM urea and 1% PEG), GAP affinity was reduced with a Kvalue 53.8% higher than controls. Frog dehydration also induced a significant increase in serine phosphorylation, methylation, acetylation, beta-N-acetylglucosamination, and cysteine nitrosylation, post-translational modifications (PTMs). These modifications were bioinformatically predicted and experimentally validated to govern protein stability, enzymatic activity, and nuclear translocation, which increased during dehydration. These dehydration-responsive protein modifications, however, did not appear to affect enzymatic thermostability as GAPDH melting temperatures remained unchanged when tested with differential scanning fluorimetry. PTMs could promote extreme urea resistance in dehydrated GAPDH since the enzyme from dehydrated animals had a urea I

of 7.3 M, while the I

from the hydrated enzyme was 5.3 M. The physiological consequences of these dehydration-induced molecular modifications of GAPDH likely suppress GADPH glycolytic functions during the reduced circulation and global hypoxia experienced in dehydrated X. laevis.

Functional Identification of a Nuclear Localization Signal of MYB2 Protein in Giardia lamblia

Juri Kim, Mee Young Shin, Soon-Jung ParkPMID: 33412772 DOI: 10.3347/kjp.2020.58.6.675

Abstract

MYB2 protein was identified as a transcription factor that showed encystation-induced expression in Giardia lamblia. Although nuclear import is essential for the functioning of a transcription factor, an evident nuclear localization signal (NLS) of G. lamblia MYB2 (GlMYB2) has not been defined. Based on putative GlMYB2 NLSs predicted by 2 programs, a series of plasmids expressing hemagglutinin (HA)-tagged GlMYB2 from the promoter of G. lamblia glutamate dehydrogenase were constructed and transfected into Giardia trophozoites. Immunofluorescence assays using anti-HA antibodies indicated that GlMYB2 amino acid sequence #507-#530 was required for the nuclear localization of GlMYB2, and this sequence was named as NLSGlMYB2. We further verified this finding by demonstrating the nuclear location of a protein obtained by the fusion of NLSGlMYB2 and G. lamblia glyceraldehyde 3-phosphate dehydrogenase, a non-nuclear protein. Our data on GlMYB2 will expand our understanding on NLSs functioning in G. lamblia.Modification of the glycolytic pathway in Pyrococcus furiosus and the implications for metabolic engineering

Christopher T Straub, Gerritt Schut, Jonathan K Otten, Lisa M Keller, Michael W W Adams, Robert M KellyPMID: 32415359 DOI: 10.1007/s00792-020-01172-2

Abstract

The key difference in the modified Embden-Meyerhof glycolytic pathway in hyperthermophilic Archaea, such as Pyrococcus furiosus, occurs at the conversion from glyceraldehyde-3-phosphate (GAP) to 3-phosphoglycerate (3-PG) where the typical intermediate 1,3-bisphosphoglycerate (1,3-BPG) is not present. The absence of the ATP-yielding step catalyzed by phosphoglycerate kinase (PGK) alters energy yield, redox energetics, and kinetics of carbohydrate metabolism. Either of the two enzymes, ferredoxin-dependent glyceraldehyde-3-phosphate ferredoxin oxidoreductase (GAPOR) or NADP-dependent non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN), responsible for this "bypass" reaction, could be deleted individually without impacting viability, albeit with differences in native fermentation product profiles. Furthermore, P. furiosus was viable in the gluconeogenic direction (growth on pyruvate or peptides plus elemental sulfur) in a ΔgapnΔgapor strain. Ethanol was utilized as a proxy for potential heterologous products (e.g., isopropanol, butanol, fatty acids) that require reducing equivalents (e.g., NAD(P)H, reduced ferredoxin) generated from glycolysis. Insertion of a single gene encoding the thermostable NADPH-dependent primary alcohol dehydrogenase (adhA) (Tte_0696) from Caldanaerobacter subterraneus, resulted in a strain producing ethanol via the previously established aldehyde oxidoreductase (AOR) pathway. This strain demonstrated a high ratio of ethanol over acetate (> 8:1) at 80 °C and enabled ethanol production up to 85 °C, the highest temperature for bio-ethanol production reported to date.

Steady-state kinetics of the tungsten containing aldehyde: ferredoxin oxidoreductases from the hyperthermophilic archaeon Pyrococcus furiosus

Peter-Leon HagedoornPMID: 31589889 DOI: 10.1016/j.jbiotec.2019.10.005

Abstract

The tungsten containing Aldehyde:ferredoxin oxidoreductases (AOR) offer interesting opportunities for biocatalytic approaches towards aldehyde oxidation and carboxylic acid reduction. The hyperthermophilic archaeon Pyrococcus furiosus encodes five different AOR family members: glyceraldehyde-3-phosphate oxidoreductase (GAPOR), aldehyde oxidoreductase (AOR), and formaldehyde oxidoreductase (FOR), WOR4 and WOR5. GAPOR functions as a glycolytic enzyme and is highly specific for the substrate glyceraldehyde-3-phosphate (GAP). AOR, FOR and WOR5 have a broad substrate spectrum, and for WOR4 no substrate has been identified to date. As ambiguous kinetic parameters have been reported for different AOR family enzymes the steady state kinetics under different physiologically relevant conditions was explored. The GAPOR substrate GAP was found to degrade at 60 °C by non-enzymatic elimination of the phosphate group to methylglyoxal with a half-life t= 6.5 min. Methylglyoxal is not a substrate or inhibitor of GAPOR. D-GAP was identified as the only substrate oxidized by GAPOR, and the kinetics of the enzyme was unaffected by the presence of L-GAP, which makes GAPOR the first enantioselective enzyme of the AOR family. The steady-state kinetics of GAPOR showed partial substrate inhibition, which assumes the GAP inhibited form of the enzyme retains some activity. This inhibition was found to be alleviated completely by a 1 M NaCl resulting in increased enzyme activity at high substrate concentrations. GAPOR activity was strongly pH dependent, with the optimum at pH 9. At pH 9, the substrate is a divalent anion and, therefore, positively charged amino acid residues are likely to be involved in the binding of the substrate. FOR exhibited a significant primary kinetic isotope effect of the apparent Vmax for the deuterated substrate, formaldehyde-d

, which shows that the rate-determining step involves a CH bond break from the aldehyde. The implications of these results for the reaction mechanism of tungsten-containing AORs, are discussed.

Characterization and structure of glyceraldehyde-3-phosphate dehydrogenase type 1 from Escherichia coli

L Zhang, M R Liu, Y C Yao, I K Bostrom, Y D Wang, A Q Chen, J X Li, S H Gu, C N JiPMID: 32880588 DOI: 10.1107/S2053230X20010067

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway that catalyzes the conversion of D-glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate. Here, the full-length GAPDH type 1 from Escherichia coli (EcGAPDH1) was cloned and overexpressed, and the protein was purified. Biochemical analyses found that the optimum reaction temperature and pH of EcGAPDH1 were 55°C and 10.0, respectively. The protein has a certain amount of thermostability. Crystals of EcGAPDH1 were obtained using the sitting-drop vapor-diffusion technique and X-ray diffraction data were collected to 1.88 Å resolution. Characterization of the crystals showed that they belonged to space group P42

2, with unit-cell parameters a = b = 89.651, c = 341.007 Å, α = β = γ = 90°. The structure of EcGAPDH1 contains four subunits, each of which includes an N-terminal NAD

-binding domain and a C-terminal catalytic domain. Analysis of the NAD

-bound form showed some differences between the structures of EcGAPDH1 and human GAPDH. As EcGAPDH1 shares 100% identity with GAPDH from Shigella sonnei, its structure may help in finding a drug for the treatment of shigellosis.

Non-enzymatic reaction of carnosine and glyceraldehyde-3-phosphate accompanies metabolic changes of the pentose phosphate pathway

Henry Oppermann, Claudia Birkemeyer, Jürgen Meixensberger, Frank GaunitzPMID: 31628715 DOI: 10.1111/cpr.12702

Abstract

Carnosine (β-alanyl-l-histidine) is a naturally occurring dipeptide that selectively inhibits cancer cell growth, possibly by influencing glucose metabolism. As its precise mode of action and its primary targets are unknown, we analysed carnosine's effect on metabolites and pathways in glioblastoma cells.Glioblastoma cells, U87, T98G and LN229, were treated with carnosine, and metabolites were analysed by gas chromatography coupled with mass spectrometry. Furthermore, mitochondrial ATP production was determined by extracellular flux analysis and reaction products of carnosine were investigated using mass spectrometry.

Carnosine decreased the intracellular abundance of several metabolites indicating a reduced activity of the pentose phosphate pathway, the malate-aspartate shuttle and the glycerol phosphate shuttle. Mitochondrial respiration was reduced in U87 and T98G but not in LN229 cells, independent of whether glucose or pyruvate was used as substrate. Finally, we demonstrate non-enzymatic reaction of carnosine with dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. However, glycolytic flux from glucose to l-lactate appeared not to be affected by the reaction of carnosine with the metabolites.

Carnosine reacts non-enzymatically with glycolytic intermediates reducing the activity of the pentose phosphate pathway which is required for cell proliferation. Although the activity of the malate-aspartate and the glycerol phosphate shuttle appear to be affected, reduced mitochondrial ATP production under the influence of the dipeptide is cell-specific and appears to be independent of the effect on the shuttles.

Structural basis of light-induced redox regulation in the Calvin-Benson cycle in cyanobacteria

Ciaran R McFarlane, Nita R Shah, Burak V Kabasakal, Blanca Echeverria, Charles A R Cotton, Doryen Bubeck, James W MurrayPMID: 31570616 DOI: 10.1073/pnas.1906722116

Abstract

Plants, algae, and cyanobacteria fix carbon dioxide to organic carbon with the Calvin-Benson (CB) cycle. Phosphoribulokinase (PRK) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) are essential CB-cycle enzymes that control substrate availability for the carboxylation enzyme Rubisco. PRK consumes ATP to produce the Rubisco substrate ribulose bisphosphate (RuBP). GAPDH catalyzes the reduction step of the CB cycle with NADPH to produce the sugar glyceraldehyde 3-phosphate (GAP), which is used for regeneration of RuBP and is the main exit point of the cycle. GAPDH and PRK are coregulated by the redox state of a conditionally disordered protein CP12, which forms a ternary complex with both enzymes. However, the structural basis of CB-cycle regulation by CP12 is unknown. Here, we show how CP12 modulates the activity of both GAPDH and PRK. Using thermophilic cyanobacterial homologs, we solve crystal structures of GAPDH with different cofactors and CP12 bound, and the ternary GAPDH-CP12-PRK complex by electron cryo-microscopy, we reveal that formation of the N-terminal disulfide preorders CP12 prior to binding the PRK active site, which is resolved in complex with CP12. We find that CP12 binding to GAPDH influences substrate accessibility of all GAPDH active sites in the binary and ternary inhibited complexes. Our structural and biochemical data explain how CP12 integrates responses from both redox state and nicotinamide dinucleotide availability to regulate carbon fixation.Uncovering the Role of Key Active-Site Side Chains in Catalysis: An Extended Brønsted Relationship for Substrate Deprotonation Catalyzed by Wild-Type and Variants of Triosephosphate Isomerase

Yashraj S Kulkarni, Tina L Amyes, John P Richard, Shina C L KamerlinPMID: 31508957 DOI: 10.1021/jacs.9b08713

Abstract

We report results of detailed empirical valence bond simulations that model the effect of several amino acid substitutions on the thermodynamic (Δ°) and kinetic activation (Δ

) barriers to deprotonation of dihydroxyacetone phosphate (DHAP) and d-glyceraldehyde 3-phosphate (GAP) bound to wild-type triosephosphate isomerase (TIM), as well as to the K12G, E97A, E97D, E97Q, K12G/E97A, I170A, L230A, I170A/L230A, and P166A variants of this enzyme. The EVB simulations model the observed effect of the P166A mutation on protein structure. The E97A, E97Q, and E97D mutations of the conserved E97 side chain result in ≤1.0 kcal mol

decreases in the activation barrier for substrate deprotonation. The agreement between experimental and computed activation barriers is within ±1 kcal mol

, with a strong linear correlation between Δ

and Δ

for all 11 variants, with slopes β = 0.73 (

= 0.994) and β = 0.74 (

= 0.995) for the deprotonation of DHAP and GAP, respectively. These Brønsted-type correlations show that the amino acid side chains examined in this study function to reduce the standard-state Gibbs free energy of reaction for deprotonation of the weak α-carbonyl carbon acid substrate to form the enediolate phosphate reaction intermediate. TIM utilizes the cationic side chain of K12 to provide direct electrostatic stabilization of the enolate oxyanion, and the nonpolar side chains of P166, I170, and L230 are utilized for the construction of an active-site cavity that provides optimal stabilization of the enediolate phosphate intermediate relative to the carbon acid substrate.